molecular formula C22H21NO4 B8184650 (1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid

(1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid

Cat. No.: B8184650
M. Wt: 363.4 g/mol
InChI Key: BMYSYUOLLGYGLW-GJZGRUSLSA-N
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Description

(1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fmoc group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyclohexene ring.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

(1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of (1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-5-(tert-Butoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (1S,5R)-5-(Benzyloxycarbonylamino)cyclohex-3-ene-1-carboxylic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (1S,5R)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohex-3-enecarboxylic acid lies in its Fmoc protecting group, which offers several advantages:

    Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in a wide range of reactions.

    Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, minimizing the risk of side reactions.

    Versatility: The compound can be used in both solid-phase and solution-phase peptide synthesis.

Properties

IUPAC Name

(1S,5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-5,7-11,14-15,20H,6,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYSYUOLLGYGLW-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138278-81-4
Record name rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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